molecular formula C16H21NO5S B2487305 N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 1795413-59-0

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No. B2487305
M. Wt: 339.41
InChI Key: CMXOWYPQGOBIEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(furan-3-ylmethylene)benzenesulfonamides, which are structurally related to the compound , has been achieved through a gold(I)-catalyzed cascade reaction. This process showcases a novel approach to generating such compounds, highlighting the versatility and complexity of their synthesis (Wang et al., 2014). Additionally, the unexpected synthesis of related compounds via the aminohalogenation reaction further demonstrates the diverse synthetic pathways available for these chemicals (Zhang et al., 2010).

Molecular Structure Analysis

Spectroscopic studies, including crystal structure analysis, play a crucial role in understanding the molecular structure of related sulfonamide compounds. For example, detailed spectroscopic analysis and crystal structure determination have been conducted for Schiff base derivatives, revealing their molecular configurations and potential for forming specific types of bonds and interactions (Yıldız et al., 2010).

Chemical Reactions and Properties

The chemical reactivity and properties of sulfonamides and their derivatives have been extensively explored. Studies have shown the potential for complex reactions, including gold(I)-catalyzed oxidation and cyclization cascades, which enrich our understanding of their chemical behavior and potential applications (Wang et al., 2014).

Physical Properties Analysis

The physical properties of these compounds are closely tied to their molecular structure and synthesis pathways. Research into the crystal structures of sulfonamide derivatives has revealed insights into their supramolecular architecture, which is influenced by various intermolecular interactions such as hydrogen bonding and π-π stacking (Rodrigues et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of sulfonamide derivatives are key to their potential applications. Theoretical and experimental studies have been conducted to understand these aspects better, focusing on vibrational frequencies, geometric parameters, and interaction energies. These studies provide a foundation for predicting the behavior of these compounds under various conditions (Karakaya et al., 2015).

properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S/c1-12-9-13(21-3)6-7-15(12)23(19,20)17-11-16(2,18)10-14-5-4-8-22-14/h4-9,17-18H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXOWYPQGOBIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C)(CC2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxy-2-methylbenzenesulfonamide

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